Hexan-2-ol;phosphoric acid
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Overview
Description
Hexan-2-ol is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various chemical reactions and industrial processes. When combined, hexan-2-ol and phosphoric acid can participate in several chemical reactions, making them valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-2-ol can be synthesized from hexan-1-ene through a hydration reaction. The process involves the following steps :
- Measure out 11 cm³ of hexan-1-ene into a boiling tube placed in an ice bath.
- Carefully add 5 cm³ of concentrated phosphoric acid to the hexan-1-ene.
- After 5 minutes, add 10 cm³ of distilled water to the mixture and transfer the contents to a separating funnel.
- Shake the mixture and allow it to settle.
- Discard the lower aqueous layer.
- Add a fresh 10 cm³ sample of distilled water and repeat steps 4 and 5.
- Transfer the remaining liquid to a beaker.
- Add 2 g of anhydrous magnesium sulfate and allow it to stand for 5 minutes.
- Filter the mixture under reduced pressure.
- Distill the filtrate and collect the distillate that boils in the range of 130-160°C.
Industrial Production Methods
In industrial settings, hexan-2-ol is typically produced through the hydration of hex-1-ene using phosphoric acid as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Hexan-2-ol can be oxidized to form hexan-2-one using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with concentrated phosphoric acid, hexan-2-ol undergoes dehydration to form hex-1-ene.
Substitution: Hexan-2-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Dehydration: Concentrated phosphoric acid (H3PO4) at high temperatures.
Substitution: Various halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Hexan-2-one.
Dehydration: Hex-1-ene.
Substitution: Halogenated hexane derivatives.
Scientific Research Applications
Hexan-2-ol and phosphoric acid are used in various scientific research applications, including:
Chemistry: Hexan-2-ol is used as a solvent and intermediate in organic synthesis.
Biology: Hexan-2-ol is used in the study of pheromones and insect behavior. Phosphoric acid is used in the preparation of biological samples for electron microscopy.
Medicine: Hexan-2-ol is used in the formulation of pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Hexan-2-ol is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of hexan-2-ol and phosphoric acid varies depending on the specific reaction:
Dehydration: In the dehydration of hexan-2-ol, phosphoric acid acts as a catalyst by protonating the hydroxyl group, making it a better leaving group.
Oxidation: In the oxidation of hexan-2-ol, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent, resulting in the formation of hexan-2-one.
Comparison with Similar Compounds
Hexan-2-ol can be compared with other similar compounds such as:
Hexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It undergoes similar reactions but with different reactivity and products.
Hexan-3-ol: A secondary alcohol with the hydroxyl group attached to the third carbon atom. It has similar chemical properties but different physical properties such as boiling point and solubility.
Cyclohexanol: A cyclic alcohol that undergoes similar dehydration reactions to form cyclohexene.
Hexan-2-ol is unique due to its position of the hydroxyl group, which influences its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
92358-42-4 |
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Molecular Formula |
C18H45O7P |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
hexan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
DRGKPVJSJRAPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O |
Origin of Product |
United States |
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